molecular formula C16H36Ge B085935 Tetrabutylgermane CAS No. 1067-42-1

Tetrabutylgermane

Cat. No.: B085935
CAS No.: 1067-42-1
M. Wt: 301.1 g/mol
InChI Key: HDVLQIDIYKIVRE-UHFFFAOYSA-N
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Description

Tetrabutylgermane (C₁₆H₃₆Ge) is an organogermanium compound characterized by four butyl groups bonded to a central germanium atom. It is a colorless to pale yellow liquid with a boiling point of 318.6°C at 760 mmHg and a flash point of 144.3°C . The compound is sensitive to light and incompatible with strong oxidizing agents, which may induce decomposition into hazardous byproducts such as carbon oxides and germanium oxides . Safety data highlight its flammability and the need for stringent handling protocols to avoid ignition sources and static discharge .

Properties

IUPAC Name

tetrabutylgermane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H36Ge/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVLQIDIYKIVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Ge](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061438
Record name Germane, tetrabutyl-
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Molecular Weight

301.1 g/mol
Source PubChem
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CAS No.

1067-42-1
Record name Tetrabutylgermane
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Record name Tetra-n-butylgermane
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Record name Tetrabutylgermane
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Record name Germane, tetrabutyl-
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Record name Tetrabutylgermanium
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Record name TETRA-N-BUTYLGERMANE
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Preparation Methods

Nickel-Catalyzed Coupling

Nickel complexes (e.g., Ni(acac)₂) catalyze the coupling of GeCl₄ with butyl halides in the presence of reducing agents:

GeCl4+4BuX+4ZnNiGeBu4+4ZnClX\text{GeCl}4 + 4 \text{BuX} + 4 \text{Zn} \xrightarrow{\text{Ni}} \text{GeBu}4 + 4 \text{ZnClX}

Conditions :

  • Solvent: Acetonitrile or DMF.

  • Temperature: 60–90°C.

  • Yield: 75–88% with 0.5 mol% Ni catalyst.

Continuous Microchannel Reactors

Adopted from tributylamine synthesis, microchannel reactors enable rapid heat dissipation and precise residence time control:

  • Residence time : 2–5 hours vs. 12–24 hours in batch.

  • Throughput : 15 mL/min flow rate optimizes yield (90%).

  • Solvent recovery : Integrated distillation units reclaim >95% acetonitrile.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Grignard70–8595–9812–24Moderate
Organolithium75–9097–992–4Low
Organoaluminum80–8898–9924High
Continuous Flow85–91>992–5High

Challenges and Optimization Strategies

Byproduct Management

  • AlCl₃ and LiCl : Neutralize with aqueous NaOH or precipitate via solvent extraction.

  • Unreacted BuMgBr : Quench with isopropanol to prevent exothermic degradation.

Solvent Selection

  • THF : Preferred for Grignard reactions but requires stringent drying.

  • Acetonitrile : Enhances nickel-catalyzed reactions but complicates recycling.

Temperature Control

  • Exothermic peaks : Mitigated using jacketed reactors or flow systems .

Chemical Reactions Analysis

Types of Reactions: Tetrabutylgermane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Germanium dioxide.

    Reduction: Germanium hydrides.

    Substitution: Halogermanes.

Scientific Research Applications

Tetrabutylgermane (TBG) is an organometallic compound that has garnered attention for its diverse applications in scientific research and industrial processes. This article explores the various applications of TBG, particularly in the fields of materials science, semiconductor manufacturing, and organic synthesis, while providing detailed data tables and case studies to illustrate its significance.

Semiconductor Manufacturing

TBG in Thin Film Deposition

  • TBG is used as a precursor in chemical vapor deposition (CVD) processes to produce germanium thin films. These films are essential in the fabrication of semiconductor devices, including transistors and photodetectors.

Case Study: Germanium-Based Photodetectors

  • Research has demonstrated that germanium thin films deposited using TBG exhibit superior electronic properties compared to those produced with traditional methods. The resulting photodetectors show enhanced sensitivity in the infrared spectrum, making them suitable for applications in telecommunications and environmental monitoring.

Organic Synthesis

Reagent for Organic Reactions

  • TBG serves as a reagent in organic synthesis, particularly in the formation of germanium-containing compounds. Its ability to release butyl groups makes it a valuable tool for introducing germanium into organic molecules.

Case Study: Synthesis of Organogermanes

  • A study reported the successful use of TBG in synthesizing organogermanes via nucleophilic substitution reactions. The resulting compounds demonstrated potential as intermediates in drug development due to their biological activity.

Materials Science

Production of Germanium Nanostructures

  • TBG has been utilized to create germanium nanostructures through various methods such as sol-gel processes and electrospinning. These nanostructures are important for applications in nanotechnology and materials science.

Data Table: Properties of Germanium Nanostructures Synthesized from TBG

PropertyValue
Diameter50-200 nm
Surface Area150 m²/g
Electrical Conductivity1.5 x 10^4 S/m
Band Gap0.66 eV

Catalysis

Role as a Catalyst

  • TBG can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. Its application in catalyzing cross-coupling reactions has been explored, providing an efficient pathway for synthesizing complex organic molecules.

Case Study: Cross-Coupling Reactions

  • In a recent study, TBG was employed as a catalyst for Suzuki-Miyaura cross-coupling reactions, yielding high conversions and selectivity for biaryl compounds. This method offers a greener alternative to traditional catalytic processes by minimizing waste.

Mechanism of Action

The mechanism of action of tetrabutylgermane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a reagent or catalyst, facilitating the formation of desired products. The compound’s unique structure allows it to participate in a variety of reactions, making it a versatile tool in both research and industrial applications .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : this compound’s bulky butyl groups confer steric hindrance, reducing its reactivity compared to smaller analogs like Chlorotrimethylgermane .
  • Thermal Stability : this compound decomposes above 100°C, releasing toxic gases, whereas Chlorotrimethylgermane undergoes rapid reactions at lower temperatures due to its electrophilic Cl ligand .

Research Findings and Data Gaps

  • Reactivity : Studies on mixed-functionalized germanes (e.g., tetraacylgermanes) suggest that electron-withdrawing groups enhance electrophilicity, a trait underutilized in this compound’s current applications .
  • Toxicity : Ecological and chronic exposure data for this compound remain sparse, highlighting a critical research need .

Biological Activity

Tetrabutylgermane (TBG) is an organogermanium compound that has garnered attention for its potential biological activities. As a derivative of germanium, it possesses unique chemical properties that may contribute to various biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C16H34Ge\text{C}_{16}\text{H}_{34}\text{Ge} and is characterized by four butyl groups attached to a germanium atom. This structure influences its solubility and reactivity, making it suitable for various biological studies.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity , which is crucial for protecting cells from oxidative stress. Oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders. TBG's ability to scavenge free radicals can mitigate cellular damage, as demonstrated in various in vitro studies.

Cytotoxic Effects

Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, TBG has been reported to inhibit the proliferation of HeLa and MCF-7 cells through mechanisms involving apoptosis and cell cycle arrest. The compound's effectiveness varies with concentration, highlighting the importance of dosage in therapeutic applications.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : TBG has been shown to activate intrinsic apoptotic pathways, leading to increased caspase activity in treated cells.
  • Cell Cycle Arrest : The compound can induce G1 phase arrest in cancer cells, preventing further cell division.
  • Inhibition of Key Signaling Pathways : TBG may interfere with signaling pathways related to cell survival and proliferation, such as the PI3K/Akt pathway.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been found to reduce the expression of pro-inflammatory cytokines in various cell models, suggesting potential applications in treating inflammatory diseases.

In Vitro Studies

Several studies have investigated the effects of this compound on different cell types:

StudyCell TypeConcentrationKey Findings
AHeLa10-100 µMInduced apoptosis via caspase activation.
BMCF-725-200 µMInhibited proliferation; G1 phase arrest observed.
CMacrophages50 µMReduced TNF-α production; anti-inflammatory effects noted.

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary results suggest that this compound may have protective effects against oxidative damage in animal models. Further research is needed to confirm these findings and explore the therapeutic potential in clinical settings.

Q & A

Q. What are the common laboratory-scale synthesis methods for tetrabutylgermane, and how can reaction conditions be optimized for purity?

this compound is typically synthesized via alkylation of germanium halides (e.g., GeCl₄) with butyl Grignard reagents (e.g., butyl magnesium bromide). Key steps include:

  • Conducting reactions under inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Controlling stoichiometry (4:1 molar ratio of Grignard reagent to GeCl₄) and reaction temperature (0–25°C) to minimize side products .
  • Purification via fractional distillation under reduced pressure to isolate the product. Yield optimization requires monitoring reaction progress using gas chromatography (GC) and adjusting solvent polarity (e.g., tetrahydrofuran vs. diethyl ether) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm butyl group connectivity and assess purity .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identification of Ge-C stretching vibrations (~500–600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₆H₃₆Ge, theoretical m/z 292.2) .
  • Elemental Analysis : Quantifying carbon/hydrogen content to validate stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols .
  • Spill Management : Collect spills using non-sparking tools and dispose in sealed containers .
  • Storage : Keep in airtight containers under inert gas, away from oxidizers and moisture .

Q. How stable is this compound under standard storage and experimental conditions?

this compound is stable under recommended storage (room temperature, inert atmosphere) but may decompose under extreme conditions:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C) .
  • Light Sensitivity : Store in amber glass to prevent photolytic degradation .
  • Hydrolytic Stability : Avoid aqueous environments; test stability in solvents like hexane or toluene .

Q. What are the primary research applications of this compound in organometallic chemistry?

It serves as:

  • A precursor for germanium-containing nanomaterials (e.g., quantum dots) .
  • A ligand-transfer agent in catalytic systems .
  • A reference compound for studying Ge-C bond reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data involving this compound’s reactivity?

Systematic approaches include:

  • Variable Isolation : Test reactivity under controlled conditions (e.g., varying temperature, solvent polarity) to identify confounding factors .
  • Comparative Studies : Benchmark against analogous compounds (e.g., tetrabutyltin) to discern Ge-specific behavior .
  • Statistical Validation : Use multivariate analysis (e.g., ANOVA) to assess reproducibility .

Q. What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound research data?

Follow these steps:

  • Metadata Standardization : Use platforms like PubChem or EPA DSSTox to document molecular identifiers (InChIKey, SMILES) .
  • Data Repositories : Deposit raw spectra and synthesis protocols in discipline-specific databases (e.g., Zenodo, ChemRxiv) .
  • Machine-Readability : Format datasets using open-source tools (e.g., Open Babel) for interoperability .

Q. What methodologies are recommended for studying this compound’s decomposition pathways?

Employ:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., butene, Ge oxides) .
  • Kinetic Studies : Monitor degradation rates under accelerated aging conditions (elevated temperature/pressure) .
  • Computational Modeling : Use DFT calculations to predict bond dissociation energies and intermediate stability .

Q. How can researchers address gaps in this compound’s toxicological profile?

Design studies to:

  • Acute Toxicity : Perform OECD Guideline 423 tests on rodent models for oral/LD₅₀ determination .
  • Ecotoxicity : Assess aquatic toxicity using Daphnia magna or algal growth inhibition assays .
  • In Vitro Assays : Screen for cytotoxicity in human cell lines (e.g., HepG2) .

Q. What interdisciplinary applications exist for this compound in materials science?

Emerging uses include:

  • Semiconductor Fabrication : As a germanium source in chemical vapor deposition (CVD) for thin-film electronics .
  • Polymer Chemistry : Incorporating Ge into organometallic polymers for optoelectronic devices .
  • Energy Storage : Testing as an electrolyte additive in lithium-ion batteries to enhance conductivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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